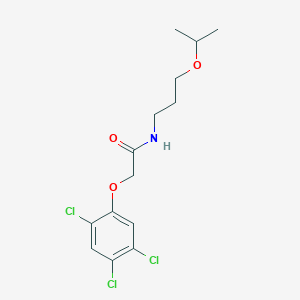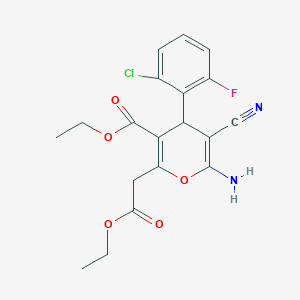
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as Protoporphyrinogen oxidase (PPO) inhibitor, is a chemical compound that is used in scientific research for various purposes. It is a potent herbicide that is commonly used to control weeds in agriculture. The chemical structure of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide is C15H18Cl3NO3.
Mécanisme D'action
The mechanism of action of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme plays a crucial role in the biosynthesis of chlorophyll in plants. The inhibition of PPO leads to the accumulation of protoporphyrinogen, which is toxic to plants and causes their death.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide has several biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which is essential for photosynthesis. The chemical also disrupts the cell membranes of plants, leading to their death. Additionally, it affects the metabolism of plants, leading to the accumulation of toxic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide in lab experiments include its potent herbicidal properties, which make it an effective tool for studying the effects of herbicides on plants. The chemical is also widely available and relatively inexpensive. However, the limitations of using the chemical include its toxicity and potential environmental impact. Careful handling and disposal of the chemical are necessary to prevent harm to researchers and the environment.
Orientations Futures
There are several future directions for research involving N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide. One area of research is the development of new PPO inhibitors that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of herbicides on non-target organisms, such as insects and wildlife. Additionally, research is needed to investigate the long-term effects of herbicide use on soil health and the environment.
Méthodes De Synthèse
The synthesis of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 3-isopropoxypropylamine in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide is widely used in scientific research for its potent herbicidal properties. It is used to study the mechanism of action of PPO inhibitors and their effects on plant growth and development. The chemical is also used to investigate the biochemical and physiological effects of herbicides on crops and their impact on the environment.
Propriétés
IUPAC Name |
N-(3-propan-2-yloxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3NO3/c1-9(2)20-5-3-4-18-14(19)8-21-13-7-11(16)10(15)6-12(13)17/h6-7,9H,3-5,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNGRJNSJKRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)propyl]-2-(2,4,5-trichlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5171847.png)


![5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5171862.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5171863.png)
![N-(2-fluorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5171867.png)
![methyl 4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5171874.png)
![2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5171883.png)
![(4-{2,2-bis[1-(4-methylphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5171887.png)
![2-chloro-5-(5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5171895.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171914.png)

![4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B5171931.png)